7-Iodoquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodoquinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an iodine atom at the 7th position and an amine group at the 4th position makes this compound a unique and valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoquinazolin-4-amine typically involves the iodination of quinazolin-4-amine. One common method includes the reaction of quinazolin-4-amine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 7-Iodoquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolin-4-one derivatives or reduction to form dihydroquinazoline derivatives.
Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium cyanide, or organometallic reagents are commonly used.
Oxidation Reactions: Oxidizing agents such as selenium dioxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium or copper catalysts are often utilized in cross-coupling reactions.
Major Products Formed:
Substitution Reactions: Formation of various substituted quinazoline derivatives.
Oxidation Reactions: Formation of quinazolin-4-one derivatives.
Reduction Reactions: Formation of dihydroquinazoline derivatives.
Coupling Reactions: Formation of polysubstituted quinazoline derivatives.
Scientific Research Applications
7-Iodoquinazolin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Iodoquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. Detailed studies on its binding affinity and molecular interactions provide insights into its therapeutic potential.
Comparison with Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based drug used for the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.
Uniqueness: 7-Iodoquinazolin-4-amine stands out due to the presence of the iodine atom, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H6IN3 |
---|---|
Molecular Weight |
271.06 g/mol |
IUPAC Name |
7-iodoquinazolin-4-amine |
InChI |
InChI=1S/C8H6IN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12) |
InChI Key |
FNLLQHPTBMVOHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)N=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.